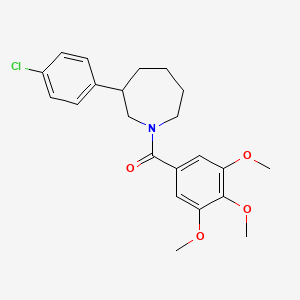

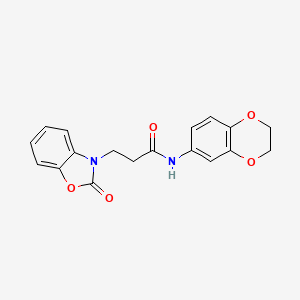

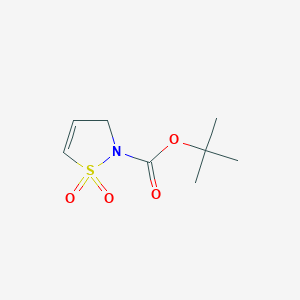

![molecular formula C19H17ClN4O3S B2894368 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866136-93-8](/img/structure/B2894368.png)

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an indole ring, a thiazole ring, and a pyrimidinetrione moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing a sulfur atom and a nitrogen atom. Pyrimidinetrione is a pyrimidine derivative with two carbonyl groups at the 2 and 4 positions and two methyl groups at the 1 and 3 positions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole and thiazole rings, followed by the introduction of the pyrimidinetrione moiety. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized pi electrons above and below the plane of the molecule. The pyrimidinetrione moiety is also planar and conjugated .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The thiazole ring, being a heterocycle with multiple electronegative atoms, might undergo nucleophilic substitution reactions. The carbonyl groups in the pyrimidinetrione moiety could be involved in various reactions such as condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make it relatively high in molecular weight and quite polar. This could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications

Antimicrobial Activity

The imidazole ring, a component of the compound, is known for its antimicrobial properties. Compounds containing imidazole rings have been used to treat infectious diseases due to their ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Anticancer Potential

Both imidazole and thiazole rings have been reported to exhibit antitumor activities. The thiazole moiety, in particular, has been associated with cytotoxic activity against various human tumor cell lines. This suggests that our compound could be explored for potential anticancer applications, possibly acting through mechanisms involving cell cycle arrest or apoptosis induction .

Anti-Inflammatory Properties

Imidazole derivatives have shown anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. The compound’s structure suggests it may modulate inflammatory pathways, providing a starting point for the development of new anti-inflammatory agents .

Antiviral Uses

The presence of an imidazole ring in antiviral drugs is not uncommon. These compounds can inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle. The compound could be investigated for its potential antiviral effects against a range of viruses .

Antidiabetic Activity

Thiazole derivatives have been studied for their antidiabetic properties, which often involve the modulation of enzymes like alpha-glucosidase or dipeptidyl peptidase-IV. Given the structural features of the compound, it may hold promise for the development of new antidiabetic medications .

Neuroprotective Effects

Imidazole-containing compounds have been associated with neuroprotective effects, which could be valuable in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and interact with neuronal targets could be an area of interest for further research .

Mechanism of Action

Target of Action

Compounds containing thiazole moieties, which is a part of the given compound, have been found to exhibit a wide range of biological activities . They have been used in various drugs acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a component of the compound, is known to interact with biological targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole-based compounds have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

The thiazole ring, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole-based compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that the compound could have diverse molecular and cellular effects.

Safety and Hazards

properties

IUPAC Name |

5-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c1-22-16(25)14(17(26)23(2)19(22)27)7-11-9-24(10-12-8-21-18(20)28-12)15-6-4-3-5-13(11)15/h3-6,8-9,14H,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIOQJCCMQZSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CN(C3=CC=CC=C32)CC4=CN=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

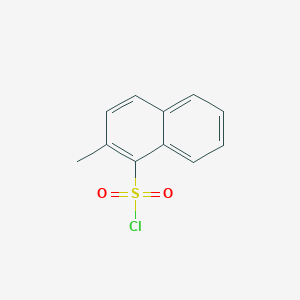

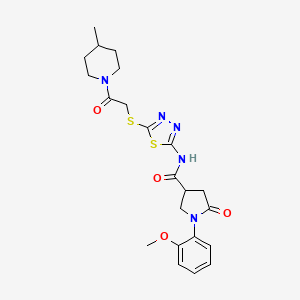

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)

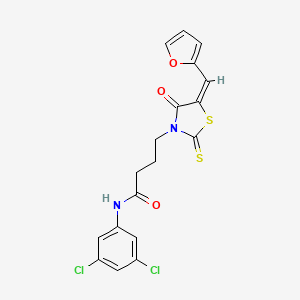

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)

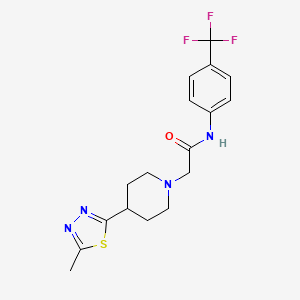

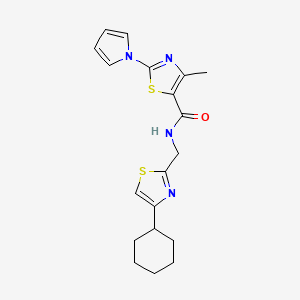

![8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2894293.png)

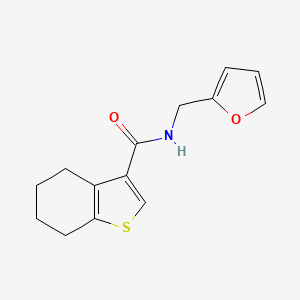

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)